molecular formula C10H9ClF3NO2 B8112056 (2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid

(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B8112056
M. Wt: 267.63 g/mol
InChI Key: OEDKFVILMRZCHJ-QMMMGPOBSA-N
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Description

(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid is a chiral amino acid derivative with a trifluoromethyl group and a chlorine atom on the phenyl ring

Synthetic Routes and Reaction Conditions:

  • Chiral Pool Synthesis: Starting from naturally occurring amino acids, such as L-phenylalanine, the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide under acidic conditions.

  • Chemical Synthesis:

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is typically produced in batches using large reactors. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.

  • Continuous Flow Synthesis: Advanced methods like continuous flow synthesis can be employed to enhance efficiency and scalability. This method allows for better control over reaction parameters and can lead to higher product quality.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form the corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

  • Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) in the presence of a base.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

  • Amine Oxide: From oxidation of the amino group.

  • Alcohol: From reduction of the carboxylic acid group.

  • Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study protein interactions and enzyme activities due to its unique structural features.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes or receptors in biological systems, leading to modulation of biological processes.

  • Pathways Involved: The exact mechanism can vary depending on the application, but it often involves binding to active sites of enzymes or receptors, altering their activity.

Comparison with Similar Compounds

  • 2-Amino-3-(3-chlorophenyl)propanoic acid: Lacks the trifluoromethyl group.

  • 2-Amino-3-(3,5-dichlorophenyl)propanoic acid: Has two chlorine atoms instead of one.

  • 2-Amino-3-(3,5-difluorophenyl)propanoic acid: Has two fluorine atoms instead of chlorine.

Uniqueness: (2S)-2-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2S)-2-amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2/c11-7-2-5(3-8(15)9(16)17)1-6(4-7)10(12,13)14/h1-2,4,8H,3,15H2,(H,16,17)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDKFVILMRZCHJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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